(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O5 and its molecular weight is 430.465. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics and Synthesis
- The research on theophylline derivatives, such as those involving modifications to the purine ring system, provides insights into the impact of structural changes on molecular properties. For instance, the study of 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline highlights the significance of intramolecular hydrogen bonds and the planarity of the purine moiety, which may influence the compound's biological activity and solubility (Karczmarzyk, Pawłowski, & Karolak‐Wojciechowska, 1995).
Potential Therapeutic Applications
- The development of multitarget drugs for neurodegenerative diseases using tricyclic xanthine derivatives demonstrates the therapeutic potential of purine analogs. These compounds, designed to target adenosine receptors and monoamine oxidases, underscore the versatility of purine scaffolds in addressing complex diseases like Alzheimer's and Parkinson's (Brunschweiger et al., 2014).
Biological Activity and Pharmacological Evaluation
- Novel 8-aminoalkyl derivatives of purine-2,6-dione have been investigated for their affinity to serotonin receptors, demonstrating potential anxiolytic and antidepressant properties. These studies highlight the importance of purine derivatives in the development of new psychiatric medications (Chłoń-Rzepa et al., 2013).
Anti-inflammatory and Antimicrobial Activities
- Research into substituted analogs based on the purine ring system has shown promise in exhibiting anti-inflammatory activity, with certain compounds showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) without associated side effects, illustrating the therapeutic potential of purine modifications (Kaminski et al., 1989).
Properties
IUPAC Name |
8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O5/c1-12(2)31-11-14(27)10-26-16-17(24(3)20(30)25(4)18(16)29)22-19(26)23-21-9-13-7-5-6-8-15(13)28/h5-9,12,14,27-28H,10-11H2,1-4H3,(H,22,23)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBMLRBEVZTLIV-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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